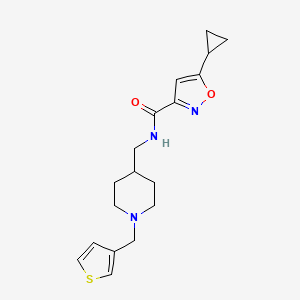

5-cyclopropyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-cyclopropyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide is a complex organic compound featuring a cyclopropyl group, a thiophene ring, a piperidine ring, and an isoxazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide typically involves multi-step organic synthesis. A common synthetic route might include:

Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, often starting from a suitable piperidine derivative.

Attachment of the Thiophene Group: The thiophene ring can be attached through a Friedel-Crafts acylation reaction.

Cyclopropyl Group Addition: The cyclopropyl group can be introduced using cyclopropanation reactions, typically involving diazo compounds and transition metal catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, which can be oxidized to sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the isoxazole ring, potentially leading to ring opening or hydrogenation.

Substitution: The compound can undergo various substitution reactions, particularly nucleophilic substitutions at the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones from the thiophene ring.

Reduction: Reduced or hydrogenated isoxazole derivatives.

Substitution: Various substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.

Biology

In biological research, this compound may serve as a probe to study the interactions of isoxazole-containing molecules with biological targets. It can be used in assays to investigate its binding affinity and specificity towards various enzymes or receptors.

Medicine

In medicinal chemistry, 5-cyclopropyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide may be explored for its potential therapeutic effects. Its structural features suggest it could interact with central nervous system receptors, making it a candidate for the development of new drugs for neurological disorders.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of 5-cyclopropyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The isoxazole ring can act as a bioisostere for carboxylic acids, potentially inhibiting enzymes that recognize carboxylate substrates. The piperidine ring may interact with neurotransmitter receptors, while the thiophene ring could enhance binding affinity through π-π interactions.

Comparación Con Compuestos Similares

Similar Compounds

- 5-cyclopropyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide

- 5-cyclopropyl-N-((1-(furan-3-ylmethyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide

- 5-cyclopropyl-N-((1-(pyridin-3-ylmethyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide

Uniqueness

The uniqueness of this compound lies in its combination of structural features. The presence of the thiophene ring distinguishes it from similar compounds with furan or pyridine rings, potentially offering different electronic properties and biological activities. The cyclopropyl group adds steric bulk, which can influence the compound’s binding interactions and metabolic stability.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Actividad Biológica

5-cyclopropyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide, with CAS Number 1396782-90-3, is a compound of interest due to its potential pharmacological activities. This article reviews its biological activity, focusing on its structure-activity relationships (SAR), therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H23N3O2S with a molecular weight of 345.5 g/mol. The compound features a cyclopropyl group, a thiophenylmethyl piperidine moiety, and an isoxazole carboxamide structure, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₃N₃O₂S |

| Molecular Weight | 345.5 g/mol |

| CAS Number | 1396782-90-3 |

Pharmacological Potential

Research indicates that compounds with isoxazole and piperidine functionalities exhibit a range of biological activities including antitumor, anti-inflammatory, and antimicrobial effects. The specific compound under review has shown promising results in various studies:

- Antitumor Activity : Preliminary studies suggest that the compound may inhibit certain cancer cell lines, potentially through mechanisms involving apoptosis induction or cell cycle arrest. Its structural components could interact with key signaling pathways involved in tumor progression.

- Anti-inflammatory Effects : The thiophene and piperidine groups are known to modulate inflammatory responses. Studies have indicated that derivatives with similar structures can reduce pro-inflammatory cytokine levels, suggesting that this compound may have similar effects.

- Antimicrobial Properties : Isoxazole derivatives have been reported to exhibit antimicrobial activity against various pathogens. The presence of the thiophene ring may enhance this activity by increasing membrane permeability or disrupting metabolic processes in bacteria.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

- Cyclopropyl Group : This moiety may enhance lipophilicity, improving cell membrane penetration.

- Thiophenylmethyl Piperidine : This segment could be responsible for receptor binding affinity, particularly in central nervous system targets.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds:

- Study on Antitumor Activity : A study evaluated the effects of isoxazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated significant cytotoxicity and potential synergistic effects when combined with established chemotherapeutics like doxorubicin .

- Anti-inflammatory Evaluation : Research on related piperidine derivatives demonstrated a reduction in TNF-alpha and IL-6 levels in vitro, indicating potential for treating inflammatory diseases .

- Antimicrobial Testing : Isoxazole derivatives were tested against various bacterial strains, showing effective inhibition at low concentrations. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis .

Propiedades

IUPAC Name |

5-cyclopropyl-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2S/c22-18(16-9-17(23-20-16)15-1-2-15)19-10-13-3-6-21(7-4-13)11-14-5-8-24-12-14/h5,8-9,12-13,15H,1-4,6-7,10-11H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUTDHTQMBAGFAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C(=O)NCC3CCN(CC3)CC4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.